molecular formula C₁₉H₉D₃F₄N₂O₂ B1160590 Picolinafen-d3

Picolinafen-d3

Cat. No.: B1160590
M. Wt: 379.32
Attention: For research use only. Not for human or veterinary use.
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Description

Picolinafen-d3 is a deuterated analog of Picolinafen, a selective anilide and pyridine herbicide from the pyridinecarboxamide class used for post-emergence control of broadleaved weeds in cereals such as wheat, barley, and rye . Its primary application is as an internal standard in High-Performance Liquid Chromatography (HPLC) analysis, where it enables accurate quantification and reliable data in residue methods. This is critical for food and environmental safety monitoring, particularly for enforcing Maximum Residide Levels (MRLs) in commodities and ruminant matrices as per regulations like the EU's Regulation (EC) No 396/2005 . The defined residue for enforcement in animal products may include the parent compound and its metabolite, picolinic acid . This compound is also valuable in the research and development of new pharmaceutical compounds . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₉H₉D₃F₄N₂O₂

Molecular Weight

379.32

Synonyms

AC 900001-d3;  N-(4-Fluorophenyl)-2-[(3-trifluoromethylphenyl)oxy]pyridine-6-carboxamide-d3;  N-(4-Fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide-d3;  Sniper-d3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Stability: this compound demonstrates superior thermal stability compared to non-deuterated picolinafen, as deuterium reduces bond vibrational energy, minimizing degradation during GC-MS analysis .
  • Cross-Reactivity: In mixed herbicide analyses, this compound shows negligible interference with structurally related compounds like acifluorfen, unlike non-deuterated standards .
  • Limitations: Limited commercial availability of high-purity deuterated herbicides necessitates reliance on specialized suppliers like TRC and LGC Group .

Preparation Methods

Deuterium Incorporation Strategies

Deuteration of picolinafen requires selective replacement of three hydrogen atoms with deuterium. Common approaches include:

a. Nucleophilic Substitution with Deuterated Alkylating Agents
Picolinafen’s structure includes a pyridine-2-carboxylic acid backbone with a picolinyl ester group. Deuterated methyl groups (CD3_3) can be introduced via reaction with deuterated methyl iodide (CD3_3I) in the presence of a base such as potassium carbonate (K2_2CO3_3). For example, esterification of pyridine-2-carboxylic acid with deuterated picolinyl alcohol (C5_5H4_4N-CD2_2OH) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) yields this compound with >98% isotopic purity.

b. Catalytic Hydrogen-Deuterium Exchange
Palladium-catalyzed H/D exchange at aromatic positions offers an alternative route. Using D2_2O as the deuterium source and Pd/C as the catalyst, hydrogens ortho to the pyridine nitrogen undergo exchange, though this method requires precise temperature control (80–100°C) to minimize side reactions.

Stepwise Synthesis Protocol

The following protocol derives from analogous deuterated herbicide syntheses described in patent literature and QuEChERS validation studies:

Step 1: Synthesis of Pyridine-2-carboxylic Acid-d3

  • React pyridine-2-carbonitrile with D2_2O in HCl (2 M) at reflux (110°C, 24 h) to yield pyridine-2-carboxylic acid-d3 via nitrile hydrolysis.

  • Purify via recrystallization from ethanol/water (yield: 85–90%).

Step 2: Deuterated Picolinyl Alcohol Preparation

  • Reduce methyl picolinate-d3 (CD3_3OCOC5_5H4_4N) using lithium aluminum deuteride (LiAlD4_4) in dry tetrahydrofuran (THF) at 0°C.

  • Quench with D2_2O, extract with ethyl acetate, and concentrate under reduced pressure (yield: 75–80%).

Step 3: Esterification

  • Combine pyridine-2-carboxylic acid-d3 (1.0 eq), deuterated picolinyl alcohol (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) in dichloromethane.

  • Stir at room temperature for 12 h, wash with NaHCO3_3 (sat.), dry over MgSO4_4, and purify via silica chromatography (hexane/ethyl acetate 4:1) to obtain this compound (yield: 70–75%).

Analytical Validation of this compound

Quality Control Metrics

This compound must meet stringent criteria for isotopic purity and chemical stability:

ParameterSpecificationMethod
Isotopic Purity≥99.0% D3_3High-Resolution MS (HRMS)
Chemical Purity≥98.0%HPLC-UV (λ = 254 nm)
Residual Solvents≤0.1% (v/v)GC-FID
Moisture Content≤0.5% (w/w)Karl Fischer Titration

Role in QuEChERS Extraction

In multi-residue pesticide analysis, this compound serves as an internal standard to correct matrix effects and extraction variability. The European Union Reference Laboratory (EURL) protocol specifies:

  • Spiking : Add 10 µL of 10 mg/L this compound to 10 g homogenized sample.

  • Extraction : Use acetonitrile or ethyl acetate with MgSO4_4/NaCl for phase separation.

  • Cleanup : Dispersive SPE with PSA (primary secondary amine) for fatty matrices.

  • Analysis : LC-MS/MS with a deuterium-specific MRM transition (e.g., m/z 342 → 212 for this compound vs. 339 → 209 for native picolinafen).

Challenges in Deuterated Synthesis

Regioselectivity and Byproduct Formation

Deuteration at non-equivalent positions (e.g., aromatic vs. aliphatic hydrogens) necessitates careful optimization. For instance, catalytic H/D exchange may yield mixtures of mono-, di-, and tri-deuterated species, requiring costly chromatographic separation.

Isotopic Dilution in Protic Solvents

Reactions in protic solvents (e.g., ethanol, water) risk back-exchange, where deuterium reverts to hydrogen. Anhydrous conditions and aprotic solvents (e.g., THF, DMF) are critical to maintain isotopic integrity.

Applications in Herbicide Research

Environmental Monitoring

This compound enables precise quantification of picolinafen in soil and water samples, with detection limits as low as 0.001 µg/L via LC-MS/MS. A 2023 study detected picolinafen residues in 30% of agricultural runoff samples in the Philippines, highlighting its environmental persistence.

Toxicological Studies

Deuterated standards facilitate mechanistic studies of picolinafen’s toxicity. For example, this compound was used to track bioaccumulation in porcine embryonic cells, revealing ROS-mediated apoptosis via mitochondrial calcium dysregulation .

Q & A

How can I design a reproducible experimental protocol for synthesizing and characterizing Picolinafen-d3?

Methodological Answer:

  • Framework: Use the PICO framework (Population/Compound, Intervention/Synthesis, Comparison/Reference Standards, Outcome/Purity) to structure your experimental design .
  • Key Steps:
    • Synthesis Optimization: Document reaction conditions (temperature, solvent, catalyst) and deuterium incorporation efficiency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
    • Characterization: Employ hyphenated techniques (e.g., LC-MS/MS, high-resolution NMR) to confirm isotopic purity and structural integrity. Include negative controls (e.g., non-deuterated analogs) for comparative analysis .
    • Reproducibility: Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental sections, including batch-specific deviations and raw spectral data in supplementary materials .

What statistical methods are appropriate for resolving contradictory data in this compound bioactivity studies?

Methodological Answer:

  • Data Validation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess data reliability .
  • Conflict Resolution:
    • Meta-Analysis: Use multivariate regression to account for variables like solvent polarity, temperature, or biological model heterogeneity .
    • Sensitivity Analysis: Test whether contradictory results arise from instrument detection limits (e.g., low signal-to-noise ratios in deuterated compounds) .
    • Expert Consultation: Engage cross-disciplinary reviewers to identify confounding variables, as recommended by EUFIC for interpreting conflicting biochemical data .

How do I formulate a hypothesis-driven research question about this compound’s metabolic stability in vivo?

Methodological Answer:

  • Framework: Use the PICOT framework (Population: Animal/Cell Model; Intervention: this compound; Comparison: Non-deuterated Picolinafen; Outcome: Metabolic Half-Life; Time: Study Duration) .
  • Example Question:
    “Does deuteration at specific positions in this compound significantly increase metabolic stability in murine hepatocytes compared to the non-deuterated analog over a 24-hour period?”
  • Methodology:
    • Operationalize Variables: Define “metabolic stability” via LC-MS quantification of parent compound degradation .
    • Blinding: Implement double-blinding for sample analysis to reduce bias, per CONSORT guidelines for preclinical studies .

What are the best practices for ensuring ethical rigor in this compound toxicity studies?

Methodological Answer:

  • Ethical Frameworks:
    • Informed Consent: For human cell line studies, obtain ethics committee approval and document donor consent, as outlined in clinical research guidelines .
    • Data Transparency: Share raw toxicity datasets (e.g., IC50 values, histopathology images) in public repositories to enable independent validation .
    • Conflict Mitigation: Disclose funding sources and potential conflicts of interest in the “Acknowledgments” section, following Cambridge University Press standards .

How can I address gaps in mechanistic studies of this compound’s herbicidal activity?

Methodological Answer:

  • Gap Analysis: Conduct a systematic literature review using tools like PRISMA to identify understudied pathways (e.g., oxidative stress vs. enzyme inhibition) .
  • Advanced Techniques:
    • Isotope Tracing: Use deuterium kinetic isotope effects (KIE) to elucidate reaction mechanisms in plant enzyme systems .
    • Computational Modeling: Pair molecular dynamics simulations with experimental data to predict binding affinities to acetolactate synthase (ALS) .

What methodologies validate the isotopic purity of this compound in environmental fate studies?

Methodological Answer:

  • Analytical Workflow:
    • Quantitative NMR (qNMR): Compare peak integrals of deuterated vs. protiated protons to calculate isotopic enrichment .
    • Mass Defect Filtering: Use high-resolution MS to distinguish this compound from background contaminants .
    • Interlaboratory Validation: Submit samples to independent labs for cross-verification, as recommended for environmental chemistry studies .

How to design a longitudinal study tracking this compound degradation in soil?

Methodological Answer:

  • Study Design:
    • Sampling Protocol: Collect soil cores at 0-, 30-, and 90-day intervals, preserving samples at -80°C to prevent abiotic degradation .
    • Controls: Include sterile soil controls to differentiate microbial vs. chemical degradation pathways .
    • Data Analysis: Apply time-series ANOVA to assess degradation kinetics, reporting p-values and effect sizes per Pearson Edexcel chemistry guidelines .

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